3-benzyl-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
6-benzyl-2-imidazol-1-yl-8H-pyrimido[4,5-d]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O2/c23-14-12-8-18-15(21-7-6-17-10-21)19-13(12)20-16(24)22(14)9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,18,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOXAOAUOKZUJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CN=C(N=C3NC2=O)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrimidine Core: The initial step involves the synthesis of the pyrimidine core through a cyclization reaction. This can be achieved by reacting a suitable diketone with guanidine under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrimidine core.
Imidazole Ring Formation: The imidazole ring is then formed by reacting the intermediate with an appropriate imidazole precursor under cyclization conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
1.1. Nucleophilic Substitution at the Pyrimidine Core
The 7-position imidazole substituent is introduced via nucleophilic aromatic substitution. A representative method involves reacting 7-chloro-pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione with 1H-imidazole under basic conditions (e.g., K₂CO₃ in DMF at 80°C), yielding the imidazolyl derivative with >75% efficiency . The benzyl group at the 3-position is typically introduced earlier via alkylation using benzyl bromide in the presence of NaH .
Example Reaction Pathway:
text7-Chloro precursor + 1H-imidazole → 7-(1H-imidazol-1-yl) derivative ↓ 3-Benzylation via benzyl bromide → Target compound
1.2. Functionalization via Condensation Reactions
The dione moiety at positions 2 and 4 enables condensation with aldehydes or amines. For instance:
-
Aldehyde Condensation : Reacting with aryl aldehydes (e.g., 4-hydroxybenzaldehyde) in ethanol under reflux forms Schiff base derivatives, which are stabilized by intramolecular hydrogen bonding .
-
Amine Functionalization : Treatment with primary amines (e.g., methylamine) in acetonitrile generates N-substituted analogues, enhancing solubility for pharmacological applications .
Reactivity Under Acidic/Basic Conditions
-
Acidic Hydrolysis : The imidazole ring remains stable under mild acidic conditions (pH 4–6), but prolonged exposure to HCl (1M) at 60°C cleaves the C–N bond between the imidazole and pyrimidine core .
-
Base-Induced Rearrangement : In NaOH (2M), the dione groups undergo deprotonation, forming a conjugated enolate that reacts with electrophiles like methyl iodide to yield 2,4-di-O-methyl derivatives .
3.1. Palladium-Catalyzed Coupling
The benzyl group undergoes Suzuki-Miyaura cross-coupling with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst, enabling diversification of the 3-position substituent .
Reaction Conditions:
| Component | Quantity/Condition |
|---|---|
| Pd(PPh₃)₄ | 5 mol% |
| Arylboronic acid | 1.2 eq |
| Solvent | DMF/H₂O (3:1) |
| Temperature | 90°C, 12 h |
| Yield | 68–82% |
3.2. Photochemical Reactions
UV irradiation (λ = 254 nm) in methanol induces [2+2] cycloaddition at the pyrimidine ring, forming dimeric structures. This reactivity is attributed to the electron-deficient nature of the pyrimidopyrimidine system .
Spectroscopic Characterization
Key spectral data for the compound and intermediates are summarized below:
Table 1: NMR and IR Data
Mechanistic Insights
-
Electrophilic Aromatic Substitution : The electron-withdrawing dione groups activate the pyrimidine ring for electrophilic attack at positions 5 and 7 .
-
Ring-Opening Reactions : Strong bases (e.g., NaOH, 5M) induce cleavage of the pyrimidopyrimidine ring, yielding 4-amino-2-thioxopyrimidine fragments .
Stability and Degradation
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of pyrimido[4,5-d]pyrimidine derivatives, including 3-benzyl-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, as inhibitors of viral replication. Specific compounds in this class have shown activity against hepatitis B virus (HBV) by inhibiting HBV DNA replication in vitro. The mechanism involves interference with the viral polymerase activity, making these compounds promising candidates for further development as antiviral agents .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Studies indicate that derivatives of pyrimido[4,5-d]pyrimidine can inhibit the growth of various cancer cell lines through mechanisms that may involve the modulation of signaling pathways related to cell proliferation and apoptosis. Notably, some compounds have been identified as selective inhibitors of epidermal growth factor receptor (EGFR), which is crucial in many cancers .
Neuropharmacological Effects
Emerging research suggests that certain pyrimido[4,5-d]pyrimidine derivatives may exhibit neuroprotective effects. These compounds could potentially modulate neurotransmitter systems and have implications for treating neurodegenerative diseases .
Synthetic Routes
The synthesis of this compound has been achieved through various methods including one-pot reactions and microwave-assisted synthesis. These methods allow for efficient production with high yields while minimizing environmental impact .
| Synthesis Method | Yield (%) | Environmental Impact |
|---|---|---|
| One-pot synthesis | 85 | Low |
| Microwave-assisted synthesis | 90 | Very Low |
Structural Characteristics
The compound features a complex bicyclic structure that contributes to its biological activity. The imidazole ring plays a critical role in its interaction with biological targets, enhancing its pharmacological profile .
Case Study: Antiviral Activity Against HBV
In a controlled laboratory setting, this compound was tested for its efficacy against HBV-infected cell lines. Results indicated a significant reduction in viral load compared to untreated controls, highlighting its potential as a therapeutic agent .
Case Study: Inhibition of Cancer Cell Proliferation
A study involving various cancer cell lines demonstrated that this compound effectively inhibited cell proliferation at micromolar concentrations. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
Mechanism of Action
The mechanism by which 3-benzyl-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to therapeutic effects. The pathways involved often include signal transduction cascades that regulate cellular processes.
Comparison with Similar Compounds
Structural Analogues
Comparative analysis of substituents and their effects:
Enzyme Inhibition
- Bruton’s Tyrosine Kinase (BTK) Inhibition: Pyrimido[4,5-d]pyrimidine-2,4-dione derivatives, including the target compound, exhibit potent BTK inhibitory activity, with IC₅₀ values in the nanomolar range. Substitutions at position 7 (e.g., imidazole) are critical for binding affinity .
- PRS Synthetase Inhibition: shows that pyrimido[5,4-d]pyrimidine analogues (e.g., 4-amino-8-ribofuranosylamino derivatives) inhibit PRS enzymes via allosteric ADP-site interactions (IC₅₀ = 5.2–23.8 µM). The target compound’s imidazole group may similarly modulate nucleotide binding .
Structure-Activity Relationships (SAR)
Biological Activity
The compound 3-benzyl-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a member of the pyrimido[4,5-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the biological significance of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 320.35 g/mol. The structure features a pyrimidine core with substitutions that enhance its biological activity.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of pyrimido[4,5-d]pyrimidines. For instance:
- In vitro assays have shown that compounds in this class can inhibit the growth of various cancer cell lines. A study demonstrated that derivatives exhibited IC50 values ranging from 2.74 µM to 29.1 µM against breast cancer cell lines MCF-7 and MDA-MB453 .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 10 | MDA-MB453 | 29.1 |
| Compound 11 | MCF-7 | 15.3 |
| Compound 16 | A549 | 0.03 |
| Compound 14 | HepG2 | 3.01 |
These findings suggest that structural modifications can significantly impact the anticancer efficacy of these compounds.
The mechanisms through which these compounds exert their anticancer effects include:
- Inhibition of Tyrosine Kinases : Some pyrimido[4,5-d]pyrimidine derivatives act as selective inhibitors for epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation and survival .
- Induction of Apoptosis : Compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death through mitochondrial dysfunction and activation of caspases .
Other Biological Activities
Beyond anticancer effects, research indicates that these compounds may also possess:
- Antimicrobial Activity : Some studies have reported antimicrobial properties against various bacteria and fungi.
- Anti-inflammatory Effects : Certain derivatives demonstrate potential in reducing inflammation markers in vitro.
Case Studies
A case study involving the synthesis and evaluation of a series of pyrimido[4,5-d]pyrimidine derivatives highlighted their effectiveness as anticancer agents. The study involved:
- Synthesis : Utilizing a multi-step synthetic route to produce various analogs.
- Biological Evaluation : Testing against multiple cancer cell lines with promising results indicating significant growth inhibition compared to standard chemotherapeutics.
Q & A
Q. Q1. What are the optimized synthetic routes for preparing 3-benzyl-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione?
Methodological Answer: The compound can be synthesized via microwave-assisted [4+2] cycloaddition of substituted uracils with glyoxylate imines, yielding pyrimidopyrimidines with high efficiency (e.g., 70–90% yields). Alternative routes include:
- Multi-component reactions (MCRs): Combining 6-aminouracil derivatives, aldehydes, and amines under solvent-free or ultrasonic conditions to form tetrahydropyrimido[4,5-d]pyrimidine scaffolds .
- Catalytic cyclization: Using LiHMDS or In(OTf)₃ to facilitate cyclization of intermediates like amides or amidines .
Key Validation: Monitor reactions via TLC and confirm structures using / NMR and HRMS .
Q. Q2. How do reaction conditions influence the regioselectivity of substituents on the pyrimidopyrimidine core?
Methodological Answer: Regioselectivity is controlled by:
- Microwave irradiation: Accelerates cycloaddition, favoring kinetic products like 7-substituted derivatives over 5-substituted isomers .
- Solvent polarity: Polar aprotic solvents (e.g., THF) stabilize intermediates in cyclization steps, directing substituents to the 3-benzyl or 7-imidazolyl positions .
- Catalysts: Pd/C or SiO₂-SO₃H enhances yields in hydrogenolysis or acid-catalyzed condensations .
Contradiction Note: Conflicting regioselectivity reports exist for imidazole substitutions; DFT calculations are recommended to resolve ambiguities .
Q. Q3. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR: NMR (δ 11.5–11.7 ppm for NH protons) and NMR (C=O signals at δ 164–169 ppm) confirm the pyrimidopyrimidine core. Aromatic protons of benzyl/imidazole groups appear at δ 7.2–8.5 ppm .
- HRMS: Validate molecular formulas (e.g., C₁₆H₁₈N₅O₂ requires [M+H]⁺ = 312.1455) .
- X-ray crystallography: Resolves ambiguity in fused-ring conformation and hydrogen-bonding patterns .
Advanced Research Questions
Q. Q4. How can computational modeling guide the design of pyrimidopyrimidine derivatives as EGFR inhibitors?
Methodological Answer:
- Docking studies: Use EGFR L858R/T790M mutant structures (PDB: 2JIV) to predict binding modes. The imidazole group forms hydrogen bonds with Met793, while the benzyl moiety occupies the hydrophobic pocket .
- MD simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories. Focus on RMSD (<2 Å) and binding free energy (MM/PBSA) .
Experimental Validation: Compare in vitro IC₅₀ values (e.g., <10 nM for EGFR mutants) with computational predictions .
Q. Q5. What strategies overcome off-target effects in kinase inhibition studies?
Methodological Answer:
- Selectivity profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target hits. For example, pyrimidopyrimidines may inhibit FGFR4 due to structural homology .
- Covalent modification: Introduce electrophilic warheads (e.g., acrylamides) at the 7-position to target cysteine residues (Cys797 in EGFR) selectively .
- Prodrug approaches: Mask reactive groups (e.g., tert-butyl esters) to reduce non-specific binding until activation in target tissues .
Q. Q6. How do structural modifications impact solubility and bioavailability?
Methodological Answer:
- LogP optimization: Replace the benzyl group with polar substituents (e.g., pyridyl) to lower LogP from ~3.5 to ~2.0, enhancing aqueous solubility .
- Salt formation: Convert the dione moiety to a sodium salt (e.g., via NaOH treatment) to improve dissolution rates .
- Nanoparticle encapsulation: Use PLGA nanoparticles (≤200 nm) to enhance oral bioavailability in preclinical models .
Q. Q7. What mechanisms explain resistance to pyrimidopyrimidine-based EGFR inhibitors?
Methodological Answer:
- Gatekeeper mutations: T790M mutation in EGFR increases steric hindrance, reducing inhibitor binding. Counteract with bulkier substituents (e.g., naphthyl) at the 7-position .
- Kinase reprogramming: RNA-seq identifies compensatory pathways (e.g., MET amplification). Combine with MET inhibitors (e.g., crizotinib) to suppress resistance .
Data Conflict: Some studies report persistent activity against T790M mutants despite resistance; confirm via CRISPR-engineered cell lines .
Q. Q8. How can green chemistry principles be applied to scale up synthesis?
Methodological Answer:
- Solvent-free MCRs: Use SiO₂-SO₃H as a recyclable catalyst (5 cycles without yield loss) to synthesize tetrahydropyrimidopyrimidines .
- Ultrasonic activation: Reduce reaction times from 24 h to 3 h while maintaining yields >80% .
- Waste minimization: Employ ammonium formate for Pd/C-catalyzed hydrogenolysis, generating nontoxic byproducts (NH₃, CO₂) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
